molecular formula C16H18ClNO2 B2970482 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline CAS No. 851619-65-3

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline

Cat. No. B2970482
CAS RN: 851619-65-3
M. Wt: 291.78
InChI Key: VAHFRWSHAGJKOS-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline is a chemical compound with the CAS Number: 851619-65-3 . It has a molecular weight of 291.78 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO2/c1-3-20-14-7-4-12 (5-8-14)11-18-13-6-9-16 (19-2)15 (17)10-13/h4-10,18H,3,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.78 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity of Uracils : A study explored the synthesis of various substituted uracils, including compounds related to 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline. These compounds showed potent inhibitory activity against bacterial DNA polymerase and Gram-positive bacteria, highlighting their potential as antibacterial agents (Zhi et al., 2005).

Metabolism Studies

  • Comparative Metabolism of Chloroacetamide Herbicides : This research investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. It provides insights into the metabolic pathways and the role of cytochrome P450 isoforms in metabolizing compounds structurally similar to this compound (Coleman et al., 2000).

Soil Metabolism

  • Metabolism in Soil : A study on the metabolism of 3-chloro-4-methoxyaniline in soil revealed its conversion to various compounds, indicating its potential environmental impact and breakdown pathways in soil environments (Briggs & Ogilvie, 1971).

Pharmaceutical Synthesis

  • Synthesis and Reactivity of Laquinimod : Research on laquinimod, a drug in clinical trials for multiple sclerosis, involved the aminolysis reaction of esters with compounds structurally related to this compound, demonstrating its significance in pharmaceutical synthesis (Jansson et al., 2006).

Chemical Synthesis and Reactivity

  • Synthesis of Pyrrolin-2-ones : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are important for agrochemical and medicinal applications, utilized chlorinated pyrrolidin-2-ones, indicating the role of chloro-methoxyaniline derivatives in chemical synthesis (Ghelfi et al., 2003).

properties

IUPAC Name

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-14-7-4-12(5-8-14)11-18-13-6-9-16(19-2)15(17)10-13/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHFRWSHAGJKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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